4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid

Catalog No.
S15781872
CAS No.
M.F
C8H6N2O2S
M. Wt
194.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid

Product Name

4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid

IUPAC Name

4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

InChI

InChI=1S/C8H6N2O2S/c11-8(12)7-1-5(4-13-7)6-2-9-10-3-6/h1-4H,(H,9,10)(H,11,12)

InChI Key

MTROUHMRVHJPQG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C2=CNN=C2)C(=O)O

4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid is an organic compound characterized by the molecular formula C8H6N2O2SC_8H_6N_2O_2S and a molecular weight of 194.21 g/mol. This compound features a thiophene ring that is substituted with a pyrazole group and a carboxylic acid functional group, which contributes to its unique chemical properties. The presence of both the thiophene and pyrazole moieties enhances its potential for various

The chemical reactivity of 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid is typical of carboxylic acids and heterocyclic compounds. It can undergo various reactions, including:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Nucleophilic substitutions: The carboxylic acid can act as a leaving group in substitution reactions.
  • Condensation reactions: Formation of larger molecules through the combination of two reactants with the elimination of water.

These reactions enable the synthesis of various derivatives that may exhibit enhanced biological or chemical properties .

4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid has shown promising biological activities in preliminary studies. It has been investigated for its potential as:

  • Anti-inflammatory agent: Exhibiting activity comparable to standard anti-inflammatory drugs.
  • Antimicrobial properties: Demonstrating moderate antibacterial effects against certain Gram-positive and Gram-negative bacteria.
  • Inhibitor of Aurora kinases: Implicated in cell division and cancer progression, suggesting potential applications in oncology .

The presence of the pyrazole moiety is often associated with pharmacological activity, as many pyrazole derivatives are known to interact with biological targets such as enzymes and receptors .

Various methods have been reported for synthesizing 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid, including:

  • Microwave-assisted synthesis: Utilizing microwave irradiation to enhance reaction rates and yields.
  • Conventional heating methods: Involving refluxing reactants in solvents like ethanol or acetone.
  • Catalytic approaches: Employing catalysts to facilitate specific reactions and improve efficiency.

These synthetic routes highlight the versatility available for obtaining this compound, allowing for modifications that can lead to derivatives with enhanced biological or chemical properties

The applications of 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid include:

  • Pharmaceutical development: As a scaffold for designing new drugs targeting inflammation and cancer.
  • Material science: Potential use in creating functional materials due to its unique electronic properties.
  • Agricultural chemistry: Investigated for possible applications in developing new agrochemicals .

Interaction studies involving 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid focus on its binding affinity with various biological targets. Research indicates that it may interact with enzymes involved in metabolic pathways, potentially influencing their activity. Additionally, studies on its interactions with cellular receptors could provide insights into its pharmacodynamics. Understanding these interactions is crucial for developing therapeutic agents based on this compound .

Several compounds share structural similarities with 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic acidThiophene ring, carboxylic acidPotential inhibitor of Aurora kinases
4-(1H-pyrazol-4-yl)thiophene-2-carbaldehydeThiophene ring, aldehyde functional groupReactivity towards nucleophiles
3-(1H-pyrazol-4-yl)thiopheneThiophene ring, different substitution patternVarying biological activities based on substitution

These comparisons underscore the uniqueness of 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid in terms of its specific structural features and potential applications in medicinal chemistry

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

194.01499861 g/mol

Monoisotopic Mass

194.01499861 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

Explore Compound Types